![molecular formula C29H28N4O5 B2912352 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1189863-21-5](/img/new.no-structure.jpg)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide is a derivative of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their roles in medicinal chemistry, particularly for their anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound suggests potential pharmacological applications that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O4, with a molecular weight of approximately 366.417 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a cyclopropylamino moiety and an ethoxyphenyl group.
Anticancer Activity
Research indicates that compounds containing the quinazolinone scaffold exhibit significant anticancer properties. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising results against various cancer cell lines. In a study assessing the anticancer efficacy of similar compounds, it was found that modifications at the 2 and 3 positions significantly influenced cytotoxicity against colorectal cancer cells (HCT116, HT29) and breast cancer cells (MCF7) .
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
1 | HCT116 | 5.0 |
2 | HT29 | 3.5 |
3 | MCF7 | 4.0 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Similar quinazolinone derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro studies demonstrated that compounds with similar structures exhibited COX-2 selectivity comparable to established anti-inflammatory drugs like celecoxib .
Table 2: COX-2 Inhibition by Quinazolinone Derivatives
Compound | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|
A | 0.8 | 10 |
B | 0.5 | 8 |
C | 0.6 | 12 |
Antimicrobial Activity
Quinazolinones have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Research Findings and Case Studies
- In Silico Studies : Molecular docking studies have identified key interactions between the compound and target proteins involved in cancer progression and inflammation. For example, docking simulations revealed strong binding affinities to proteins such as VEGFR, which is crucial for angiogenesis in tumors .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of similar quinazolinone derivatives resulted in reduced tumor growth in xenograft models, supporting their potential as therapeutic agents .
- Mechanistic Insights : The biological activity of quinazolinones often correlates with their ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, compounds have been shown to induce apoptosis in cancer cells through activation of caspase pathways .
Propriétés
Numéro CAS |
1189863-21-5 |
---|---|
Formule moléculaire |
C29H28N4O5 |
Poids moléculaire |
512.566 |
Nom IUPAC |
N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35) |
Clé InChI |
SWDSEJTZODPDLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.